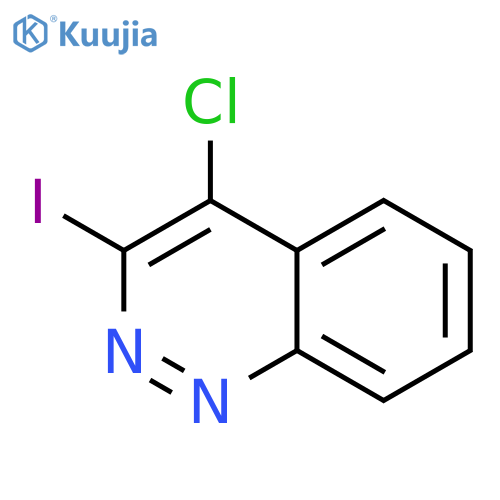Cas no 82452-99-1 (4-Chloro-3-iodocinnoline)

4-Chloro-3-iodocinnoline structure
商品名:4-Chloro-3-iodocinnoline
4-Chloro-3-iodocinnoline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3-iodocinnoline
- 82452-99-1
- DTXSID10512700
- A922893
- G11249
-
- MDL: MFCD22565718
- インチ: InChI=1S/C8H4ClIN2/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H
- InChIKey: DEOSDIOOYNWSMJ-UHFFFAOYSA-N
- ほほえんだ: IC1=NN=C2C=CC=CC2=C1Cl
計算された属性
- せいみつぶんしりょう: 289.91077g/mol
- どういたいしつりょう: 289.91077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-Chloro-3-iodocinnoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449041825-1g |
4-Chloro-3-iodocinnoline |
82452-99-1 | 95% | 1g |
$646.84 | 2023-09-01 | |
| Chemenu | CM277163-1g |
4-Chloro-3-iodocinnoline |
82452-99-1 | 95% | 1g |
$729 | 2021-06-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618650-250mg |
4-Chloro-3-iodocinnoline |
82452-99-1 | 98% | 250mg |
¥3292.00 | 2024-07-28 | |
| Crysdot LLC | CD11051601-1g |
4-Chloro-3-iodocinnoline |
82452-99-1 | 95+% | 1g |
$772 | 2024-07-18 | |
| Chemenu | CM277163-1g |
4-Chloro-3-iodocinnoline |
82452-99-1 | 95% | 1g |
$697 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618650-2.5g |
4-Chloro-3-iodocinnoline |
82452-99-1 | 98% | 2.5g |
¥14709.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618650-1g |
4-Chloro-3-iodocinnoline |
82452-99-1 | 98% | 1g |
¥6216.00 | 2024-07-28 |
4-Chloro-3-iodocinnoline 関連文献
-
1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
82452-99-1 (4-Chloro-3-iodocinnoline) 関連製品
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
推奨される供給者
Amadis Chemical Company Limited
(CAS:82452-99-1)4-Chloro-3-iodocinnoline

清らかである:99%
はかる:1g
価格 ($):523.0